6,8-Diprenylorobol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-70-6 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Quest for 6,8-Diprenylorobol: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol, a prenylated isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this promising natural compound for further investigation.
Natural Sources
The primary natural source of this compound identified to date is the plant species Cudrania tricuspidata, also known as Maclura tricuspidata. This plant is a member of the Moraceae family and is found in East Asia.[1][2] Another reported source of this compound is Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] The fruits of Cudrania tricuspidata have been specifically highlighted as a rich source for the isolation of this compound.[3]
Table 1: Natural Sources of this compound
| Plant Species | Common Name | Family | Plant Part(s) | Geographical Distribution |
| Cudrania tricuspidata (Maclura tricuspidata) | Cudrania, Silkworm Thorn | Moraceae | Fruits, Roots | East Asia |
| Glycyrrhiza uralensis | Chinese Licorice | Fabaceae | Roots | Asia |
Isolation and Purification Methodology
A highly efficient method for the preparative isolation and purification of this compound from the fruits of Cudrania tricuspidata utilizes centrifugal partition chromatography (CPC).[3] This technique offers a rapid, one-step purification process.
Experimental Protocol: Isolation of this compound using Centrifugal Partition Chromatography (CPC)
1. Plant Material and Extraction:
-
Dried and powdered fruits of Cudrania tricuspidata are subjected to extraction with n-hexane to obtain a crude extract.
2. Centrifugal Partition Chromatography (CPC):
-
Apparatus: A high-performance centrifugal partition chromatograph.
-
Solvent System: A biphasic solvent system composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 7:3:6:4 is prepared.[3][4] The mixture is thoroughly shaken and allowed to separate into two phases in a separatory funnel. The upper and lower phases are then degassed.
-
Mode of Operation: The CPC is operated in the ascending mode, where the lower aqueous phase serves as the stationary phase and the upper organic phase is the mobile phase.
-
Procedure:
-
The column is first filled with the stationary phase (lower phase).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (upper phase) is pumped through the column at a defined flow rate.
-
The crude n-hexane extract, dissolved in a mixture of the upper and lower phases, is injected into the system.
-
The effluent from the outlet of the column is monitored by UV detection at a specific wavelength (e.g., 254 nm) and collected in fractions.
-
3. Fraction Analysis and Compound Identification:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
The application of the described CPC method has yielded significant quantities of high-purity this compound.
Table 2: Quantitative Results of this compound Isolation
| Parameter | Value |
| Starting Material | 350 mg of crude n-hexane extract from Cudrania tricuspidata fruits |
| Yield of this compound | 22.4 mg[3] |
| Purity of this compound | 95% (as determined by HPLC)[3] |
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Cudrania tricuspidata fruits.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide outlines the primary natural sources and a detailed, efficient protocol for the isolation of this compound. The use of centrifugal partition chromatography provides a robust method for obtaining this valuable isoflavonoid in high purity and yield from the fruits of Cudrania tricuspidata. The presented information serves as a foundational resource for researchers embarking on the study of this compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScholarWorks@Hanyang University ERICA Campus: PREPARATIVE ISOLATION AND PURIFICATION OF PRENYLATED ISOFLAVONOIDS FROM CUDRANIA TRICUSPIDATA FRUITS USING CENTRIFUGAL PARTITION CHROMATOGRAPHY [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6,8-Diprenylorobol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Diprenylorobol, a naturally occurring prenylated isoflavone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, this compound has demonstrated promising anticancer, anti-endometriosis, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and key quantitative data are presented to facilitate further research and development of this promising natural product.
Chemical Structure and Properties
This compound is characterized by an isoflavone core substituted with two prenyl groups at the 6 and 8 positions of the A-ring. This structural feature is crucial for its biological activity.
1.1. Chemical Structure
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
-
Molecular Formula: C₂₅H₂₆O₆
-
CAS Number: 66777-70-6
While the chemical structure of this compound is well-defined, information regarding the specific stereochemistry of the naturally occurring compound is not extensively documented in the available literature. The presence of chiral centers suggests the potential for stereoisomers, which could have differential biological activities. Further investigation into the stereoselective synthesis and isolation of individual stereoisomers is warranted.
1.2. Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point and solubility are not consistently reported in the literature and represent a current data gap.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 422.5 g/mol | PubChem[1] |
| XLogP3 | 6.2 | PubChem[1] |
| Hydrogen Bond Donors | 4 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
1.3. Spectral Data
Detailed spectral data is essential for the identification and characterization of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Source |
| LC-MS/MS | 423.1802 [M+H]⁺ | 20 V | 367.1179, 311.0555 | PubChem[1] |
| LC-MS/MS | 423.1802 [M+H]⁺ | 40 V | 311.0555, 177.0183 | PubChem[1] |
The ¹³C NMR spectral data are also available and are crucial for structural elucidation. Researchers should refer to specialized databases for detailed chemical shift assignments.
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer and anti-endometriosis effects being the most extensively studied.
2.1. Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including colon and hepatocellular carcinoma.[2][3]
2.1.1. Signaling Pathways in Cancer
The anticancer activity of this compound is mediated through the modulation of several key signaling pathways:
-
p53 Activation: It induces the expression and phosphorylation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[2]
-
PI3K/Akt Pathway Inhibition: this compound suppresses the phosphorylation of Akt, a key protein in a major cell survival pathway.[2]
-
MAPK Pathway Regulation: It modulates the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.[2]
-
FOXO3 Activation: In hepatocellular carcinoma cells, it activates the transcription factor FOXO3, which promotes the expression of pro-apoptotic genes.[3]
-
Reactive Oxygen Species (ROS) Generation: The compound induces the production of intracellular ROS, which can trigger oxidative stress and subsequent apoptosis.[2]
References
biosynthesis of 6,8-Diprenylorobol in plants
An In-depth Technical Guide on the Biosynthesis of 6,8-Diprenylorobol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prenylated isoflavonoid found in certain plant species, notably from the Leguminosae family.[1] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The addition of lipophilic prenyl groups to the isoflavonoid scaffold is thought to enhance their bioactivity.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, precursor molecules, and intermediates. It also includes a summary of available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids and isoflavonoids.[2] The pathway then diverges into the isoflavonoid-specific branch, followed by hydroxylation and two sequential prenylation steps.
From L-Phenylalanine to the Isoflavonoid Core (Genistein)
The initial steps of the pathway leading to the formation of the isoflavone genistein are well-established and involve the following key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone naringenin.
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein.
Hydroxylation of Genistein to Orobol
Following the formation of genistein, a hydroxylation reaction occurs at the 3'-position of the B-ring to yield orobol. This reaction is catalyzed by an isoflavone 3'-hydroxylase (I3'H) , which is typically a cytochrome P450-dependent monooxygenase. Orobol is the direct precursor for the subsequent prenylation steps.[4]
Sequential Prenylation of Orobol
The final steps in the biosynthesis of this compound involve the addition of two prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the C6 and C8 positions of the orobol backbone. These reactions are catalyzed by specific isoflavonoid prenyltransferases (PTs) .[5][6] While the exact enzymes responsible for the synthesis of this compound have not been fully characterized, based on the characterization of other isoflavonoid prenyltransferases, it is proposed that two distinct, regiospecific prenyltransferases are involved:
-
Orobol 6-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C6 position of orobol to form 6-prenylorobol.
-
Orobol 8-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C8 position of orobol to form 8-prenylorobol.
The order of these two prenylation steps is not definitively established and may vary depending on the plant species and the specific enzymes involved. It is also possible that a single, less specific prenyltransferase could catalyze both reactions. The final product is this compound.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative data for the specific enzymes involved in the biosynthesis of this compound is limited in the current literature. However, data from related isoflavonoid prenyltransferases can provide valuable insights. The following table summarizes known kinetic parameters for a representative isoflavonoid prenyltransferase.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) | Reference |
| LaPT1 (from Lupinus albus) | Genistein | 15.6 ± 2.1 | 0.042 | 2692 | [5][6] |
| LaPT1 (from Lupinus albus) | DMAPP | 45.2 ± 5.8 | - | - | [5][6] |
Note: Specific kinetic data for orobol 6-prenyltransferase and orobol 8-prenyltransferase are not yet available and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression of Isoflavonoid Prenyltransferases in Yeast
This protocol describes the expression of membrane-bound plant prenyltransferases in Saccharomyces cerevisiae, a commonly used system for characterizing these enzymes.[5]
Workflow Diagram:
Caption: Workflow for heterologous expression of prenyltransferases in yeast.
Methodology:
-
Vector Construction: The full-length open reading frame of the candidate prenyltransferase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2/NT C, which is under the control of a galactose-inducible promoter.
-
Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Yeast Culture and Protein Expression:
-
A single colony of transformed yeast is inoculated into 5 mL of synthetic defined (SD) medium lacking uracil (or another appropriate selection marker) and grown overnight at 30°C with shaking.
-
The overnight culture is used to inoculate 50 mL of the same medium and grown for another 24 hours.
-
The cells are harvested by centrifugation, washed with sterile water, and resuspended in induction medium (SD medium containing 2% galactose instead of glucose).
-
The culture is incubated for a further 24-48 hours at 30°C to induce protein expression.
-
-
Microsome Preparation:
-
The induced yeast cells are harvested by centrifugation and washed with extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
The cell pellet is resuspended in the same buffer containing protease inhibitors and homogenized using glass beads or a French press.
-
The homogenate is centrifuged at 10,000 x g for 15 minutes to remove cell debris.
-
The supernatant is then ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol) and stored at -80°C.
-
In Vitro Enzyme Assay for Isoflavonoid Prenyltransferase Activity
This protocol outlines a method for determining the activity and substrate specificity of the expressed prenyltransferase.[5]
Methodology:
-
Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl2
-
1 mM DTT
-
100 µM Orobol (or other isoflavonoid substrate)
-
100 µM DMAPP
-
50-100 µg of microsomal protein
-
-
Reaction Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 30°C for 1-2 hours.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of 100 µL of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase is collected. The extraction is repeated twice.
-
Product Analysis: The combined organic extracts are evaporated to dryness under a stream of nitrogen and the residue is redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated products.
Signaling Pathways and Regulatory Networks
The biosynthesis of isoflavonoids, including this compound, is tightly regulated by various internal and external factors. The following diagram illustrates the logical relationship between elicitors, signaling molecules, and the activation of isoflavonoid biosynthesis.
Caption: Simplified signaling pathway for the induction of isoflavonoid biosynthesis.
Conclusion
The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes from the phenylpropanoid and isoflavonoid pathways. The key steps involve the formation of the isoflavone orobol, followed by two sequential prenylation reactions catalyzed by specific prenyltransferases. While the general pathway is understood, the specific enzymes responsible for the C6 and C8 prenylation of orobol remain to be fully characterized. Further research is needed to isolate and characterize these enzymes, determine their kinetic properties, and elucidate the regulatory mechanisms governing the biosynthesis of this potent bioactive compound. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce this compound on a larger scale for pharmaceutical and nutraceutical applications.
References
- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Multifaceted Mechanism of Action of 6,8-Diprenylorobol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from the roots of Glycyrrhiza uralensis and Cudrania tricuspidata, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth exploration of the speculated mechanisms of action of this compound, with a focus on its anticancer, anti-endometriosis, and anti-inflammatory effects. The information is compiled from a comprehensive review of preclinical studies, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.
Core Mechanisms of Action: A Multi-Targeted Approach
Current research indicates that this compound exerts its therapeutic potential by modulating a complex network of signaling pathways and cellular processes. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, disruption of mitochondrial function, modulation of calcium homeostasis, and regulation of inflammatory responses.
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7), colon cancer (LoVo and HCT15), and leukemia (HL-60). The key molecular events contributing to its anticancer effects are summarized below.
Signaling Pathways and Molecular Targets:
-
Activation of FOXO3 and Inhibition of CYP2J2: In hepatocellular carcinoma cells, this compound activates the Forkhead Box O3 (FOXO3) transcription factor, a key regulator of apoptosis and cell cycle arrest.[1][2][3] Concurrently, it inhibits the activity of Cytochrome P450 2J2 (CYP2J2), an enzyme implicated in cancer progression.[1][2][3]
-
Induction of Apoptosis: The compound triggers programmed cell death by increasing the expression of pro-apoptotic proteins such as cleaved PARP1, cleaved caspase-3, Bax, and Bim, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3]
-
Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p21 and p27.[1][2][3]
-
p53 Activation: In colon cancer cells, it activates the tumor suppressor protein p53 and promotes its phosphorylation at Ser15, Ser20, and Ser46, leading to apoptosis.[4][5]
-
Modulation of Pro-Survival Pathways: The compound suppresses the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), key components of pro-survival signaling pathways.[4][5] It also inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[5][6]
-
Generation of Reactive Oxygen Species (ROS): this compound induces the production of intracellular ROS, which can trigger oxidative stress-induced apoptosis in cancer cells.[4][5]
-
Aromatase Inhibition: It has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a therapeutic target in hormone-dependent cancers.[1]
Quantitative Data on Anticancer Activity:
| Parameter | Cell Line/Enzyme | Value | Reference |
| Ki (CYP2J2 Inhibition) | Astemizole O-demethylation | 9.46 µM | [1][2] |
| Ebastine hydroxylase | 2.61 µM | [1][2] | |
| Ki (Aromatase Inhibition) | Aromatase | 1.42 µM | [1] |
| IC50 | HL-60 (Leukemia) | ~10 µM | [1] |
| Effective Concentration | LoVo & HCT15 (Colon) | 40 µM (>50% viability reduction) | [4][5] |
| ROS Increase | LoVo & HCT15 (Colon) | 210% at 60 µM | [4][5] |
Signaling Pathway Diagram:
Caption: Anticancer signaling pathways of this compound.
Anti-Endometriosis Activity
This compound has shown promise in inhibiting the progression of endometriosis by targeting key cellular processes in endometriosis-like cells (VK2/E6E7 and End1/E6E7).
Signaling Pathways and Cellular Effects:
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: The compound suppresses the proliferation of endometriosis cells and induces cell cycle arrest.[6][7][8][9]
-
Disruption of Calcium Homeostasis: It disrupts intracellular calcium homeostasis, an important factor in cell survival and function, through the IP3 signaling pathway.[6][7][8][9]
-
Modulation of Signaling Pathways: this compound inactivates the pro-proliferative PI3K/AKT pathway while activating the stress-activated p38 MAPK pathway.[6][7][8]
-
Mitochondrial Dysfunction: It induces mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential (MMP), a decrease in cellular respiration, and reduced ATP production.[6][7][8][10]
-
Induction of ROS: Similar to its anticancer effects, it increases the production of ROS in endometriosis cells.[6][7][8]
Quantitative Data on Anti-Endometriosis Activity:
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | VK2/E6E7 & End1/E6E7 | 2 µM (>50% proliferation reduction) | [6] |
| MMP Loss | VK2/E6E7 | 581% increase at 2 µM | [6] |
| End1/E6E7 | 673% increase at 2 µM | [6] | |
| ROS Increase | VK2/E6E7 | 207% increase at 2 µM | [6] |
| End1/E6E7 | 252% increase at 2 µM | [6] |
Signaling Pathway Diagram:
Caption: Anti-endometriosis signaling pathways of this compound.
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, research on the structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone, provides insights into its potential anti-inflammatory mechanisms.
Signaling Pathways and Molecular Targets:
-
Inhibition of Inflammatory Mediators: This related compound inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
-
Suppression of NF-κB and ERK Pathways: The anti-inflammatory effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are central to the inflammatory response.[11][12]
Signaling Pathway Diagram:
Caption: Anti-inflammatory signaling of a this compound analog.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Cell Viability and Proliferation Assays
1. WST-1 Assay:
-
Principle: Measures the metabolic activity of viable cells based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Colony Formation Assay:
-
Principle: Assesses the long-term proliferative capacity of single cells.
-
Protocol Outline:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat with this compound or vehicle control and incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) and analyze the size.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).
-
Protocol Outline:
-
Treat cells with this compound for the specified duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
2. TUNEL Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with TdT-mediated dUTP nick end labeling (TUNEL).
-
Protocol Outline:
-
Culture and treat cells on coverslips.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTP).
-
Wash and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the TUNEL-positive cells using fluorescence microscopy.
-
3. Cell Cycle Analysis with Propidium Iodide:
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution (G0/G1, S, G2/M).
-
Protocol Outline:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash and resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins in a complex mixture.
-
Protocol Outline:
-
Lyse treated cells in a suitable lysis buffer to extract total protein.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved PARP1, p53, p-Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.
-
Protocol Outline:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product (DCF) by flow cytometry or a fluorescence microplate reader.
-
Mitochondrial Function Assays
1. Mitochondrial Membrane Potential (MMP) Assay:
-
Principle: Uses cationic fluorescent dyes, such as JC-1, which accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Protocol Outline:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye.
-
Wash and analyze the cells by flow cytometry, measuring the ratio of red to green fluorescence.
-
2. Mitochondrial Respiration Analysis (e.g., Seahorse XF Analyzer):
-
Principle: Measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.
-
Protocol Outline:
-
Seed cells in a Seahorse XF microplate.
-
Treat with this compound.
-
Sequentially inject mitochondrial stressor compounds (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Conclusion and Future Directions
This compound is a promising natural product with a complex and multifaceted mechanism of action that warrants further investigation. Its ability to simultaneously target multiple key signaling pathways involved in cell proliferation, survival, and inflammation makes it an attractive candidate for the development of novel therapeutics for cancer and endometriosis.
Future research should focus on:
-
In vivo studies: To validate the preclinical findings in animal models of cancer and endometriosis and to assess the compound's pharmacokinetic and toxicological profiles.
-
Target identification and validation: To definitively identify the direct molecular targets of this compound and to elucidate the precise molecular interactions.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and drug-like properties.
-
Combination therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound. The detailed information on its mechanisms of action, along with the provided experimental frameworks, should facilitate the design of future studies aimed at harnessing the therapeutic potential of this intriguing natural compound.
References
- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.skku.edu [pure.skku.edu]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells [mdpi.com]
- 12. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6,8-Diprenylorobol: A Comprehensive Technical Review of a Promising Bioactive Isoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a molecule of significant interest in the scientific community.[1][2] Its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive review and summary of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.
Quantitative Biological Data
The biological efficacy of this compound has been quantified in various studies, primarily focusing on its anti-proliferative and enzyme-inhibitory activities. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis of its potency across different biological systems.
Table 1: Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect |
| LoVo | Colon Cancer | Cell Viability | 40 µM | 72 h | <50% cell viability[1] |
| HCT15 | Colon Cancer | Cell Viability | 40 µM | 72 h | <50% cell viability[1] |
| LoVo | Colon Cancer | Apoptosis | 40 µM | 72 h | 24% late apoptotic cells[1] |
| LoVo | Colon Cancer | Apoptosis | 60 µM | 72 h | 70% late apoptotic cells[1] |
| HCT15 | Colon Cancer | Apoptosis | 40 µM | 72 h | 13% late apoptotic cells[1] |
| HCT15 | Colon Cancer | Apoptosis | 60 µM | 72 h | 90% late apoptotic cells[1] |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 24 h | 16.43% total apoptotic cells |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 24 h | 19.18% total apoptotic cells |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 24 h | 41.61% total apoptotic cells |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 48 h | 24.39% total apoptotic cells |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 48 h | 30.37% total apoptotic cells |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 48 h | 75.68% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 24 h | 12.10% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 24 h | 16.76% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 24 h | 32.17% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 48 h | 11.43% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 48 h | 23.98% total apoptotic cells |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 48 h | 67.64% total apoptotic cells |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay | Substrate | Kᵢ (µM) |
| CYP2J2 | O-demethylation | Astemizole | 9.46[3][4] |
| CYP2J2 | Hydroxylation | Ebastine | 2.61[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.
Isolation of this compound from Cudrania tricuspidata Fruits
Method: Centrifugal Partition Chromatography (CPC)
-
Extraction:
-
Dried fruits of Cudrania tricuspidata are extracted with 80% aqueous acetone.
-
The extract is concentrated and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
-
CPC Separation:
-
The n-hexane extract is subjected to one-step preparative CPC.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v) is used in ascending mode.
-
Apparatus: A centrifugal partition chromatograph is used.
-
Procedure: The column is first filled with the stationary phase (lower phase). The apparatus is then rotated, and the mobile phase (upper phase) is pumped through the column. The sample, dissolved in a mixture of both phases, is injected. The effluent is fractionated and monitored by HPLC to identify fractions containing this compound.
-
This method has been shown to yield this compound with high purity (95%).
-
Cell Viability Assay
Method: WST-1 or Cell Counting Kit-8 (CCK-8) Assay
-
Cell Seeding:
-
Cells (e.g., LoVo, HCT15, Huh-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
After the incubation period, 10 µL of WST-1 or CCK-8 solution is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
-
Data Acquisition:
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis:
-
Cells are treated with this compound at desired concentrations and time points.
-
Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:
-
Phospho-PI3K (1:1000)
-
PI3K (1:1000)
-
Phospho-Akt (1:1000)
-
Akt (1:1000)
-
Phospho-p38 (1:1000)
-
p38 (1:1000)
-
p53 (1:1000)
-
Phospho-p53 (Ser15, Ser20, Ser46) (1:1000)
-
Bax (1:1000)
-
Bcl-2 (1:1000)
-
Cleaved Caspase-3 (1:1000)
-
Cleaved PARP (1:1000)
-
GAPDH or β-actin (loading control, 1:5000)
-
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Cell Cycle Analysis
Method: Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
The cells are incubated in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.
Caption: this compound inhibits the PI3K/AKT pathway and activates the P38 MAPK pathway.
References
- 1. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
6,8-Diprenylorobol: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a promising natural compound with diverse therapeutic applications.[1][2][3] Extensive in vitro studies have demonstrated its potent anti-cancer and anti-endometriosis activities. These effects are attributed to its ability to modulate key cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][2][4] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Therapeutic Applications
Current research on this compound has primarily focused on two significant therapeutic areas: oncology and gynecology, specifically endometriosis.
Anticancer Activity
This compound exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines, including:
-
Colon Cancer: It has been shown to inhibit the proliferation of LoVo and HCT15 human colon cancer cells in a dose- and time-dependent manner.[2]
-
Hepatocellular Carcinoma (HCC): The compound decreases cell viability and proliferation in HepG2 and Huh-7 HCC cell lines.[4][5]
-
Other Cancers: Studies have also suggested its potential as an aromatase inhibitor in breast cancer and its effectiveness in cervical cancer.[1][3]
The anticancer effects are largely mediated through the induction of apoptosis and cell cycle arrest.[2][4]
Anti-endometriosis Activity
This compound has demonstrated notable inhibitory effects on the progression of endometriosis.[1][3][6] It suppresses the proliferation of endometriosis cells and induces cell cycle disruption.[1][6] A significant advantage observed is that it does not appear to affect the proliferation of normal endometrial stromal cells, suggesting a favorable selectivity profile.[6][7]
Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.
Induction of Apoptosis
This compound triggers programmed cell death in cancer and endometriosis cells through multiple mechanisms:
-
Activation of the p53 Pathway: In colon cancer cells, it activates p53 and its phosphorylated forms, key regulators of apoptosis.[1][2]
-
Activation of the FOXO3 Pathway: In hepatocellular carcinoma cells, it activates the pro-apoptotic transcription factor FOXO3.[3][4][5] This leads to the upregulation of pro-apoptotic proteins like Bax and Bim, and downregulation of anti-apoptotic proteins like Bcl2 and Bcl-XL.[4][8]
-
Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS, which in turn can trigger apoptotic pathways.[2]
-
Caspase Activation: It leads to the cleavage and activation of executioner caspases, such as caspase-3, and PARP1, which are hallmarks of apoptosis.[4][8]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound effectively halts the uncontrolled proliferation of pathological cells by:
-
Downregulation of the PI3K/AKT Signaling Pathway: This pro-survival pathway is significantly inactivated by this compound in both endometriosis and cancer cells.[1] The compound decreases the phosphorylation of key downstream effectors like AKT, P70S6K, and S6.[1]
-
Upregulation of the p38 MAPK Pathway: Conversely, it activates the p38 MAPK pathway, which is known to be involved in growth arrest and apoptosis.[1][6]
-
Induction of G0/G1 Phase Cell Cycle Arrest: In HCC cells, treatment with this compound leads to an increased population of cells in the G0/G1 phase of the cell cycle, preventing their progression to the synthesis phase.[4][5] This is associated with the increased expression of cell cycle inhibitors p21 and p27.[4]
Disruption of Mitochondrial Function and Calcium Homeostasis in Endometriosis
A key mechanism in its anti-endometriosis effect is the disruption of mitochondrial function and intracellular calcium balance.[1][6] this compound causes a loss of mitochondrial membrane potential, impairs cellular respiration, and reduces ATP production.[1][6] It also disrupts calcium homeostasis, contributing to its anti-proliferative effects.[1][6]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Cell Line | Cancer Type | Parameter | Concentration | Time | Result | Reference |
| LoVo | Colon Cancer | Cell Viability | 40 µM | 72 h | < 50% | [2] |
| HCT15 | Colon Cancer | Cell Viability | 40 µM | 72 h | < 50% | [2] |
| LoVo | Colon Cancer | Late Apoptosis | 40 µM | 72 h | 24% | [2] |
| LoVo | Colon Cancer | Late Apoptosis | 60 µM | 72 h | 70% | [2] |
| HCT15 | Colon Cancer | Late Apoptosis | 40 µM | 72 h | 13% | [2] |
| HCT15 | Colon Cancer | Late Apoptosis | 60 µM | 72 h | 90% | [2] |
| LoVo | Colon Cancer | ROS Level | 60 µM | - | 210% increase | [2] |
| HCT15 | Colon Cancer | ROS Level | 60 µM | - | 210% increase | [2] |
| HepG2 | Hepatocellular Carcinoma | CYP2J2 Inhibition (Ki) | - | - | 9.46 µM | [4][5] |
| Huh-7 | Hepatocellular Carcinoma | CYP2J2 Inhibition (Ki) | - | - | 2.61 µM | [4][5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Overview of signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer or endometriosis cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, p53, FOXO3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and for the treatment of endometriosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis, makes it an attractive candidate for further drug development.
Future research should focus on:
-
In vivo studies: To validate the efficacy and safety of this compound in animal models of cancer and endometriosis.
-
Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion, which are crucial for determining appropriate dosing and delivery methods.
-
Structure-activity relationship studies: To identify and synthesize more potent and selective analogs.
-
Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic agents or hormonal therapies.
The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel therapies for cancer and endometriosis. Continued investigation into its biological activities is warranted to translate these preclinical findings into clinical applications.
References
- 1. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
6,8-Diprenylorobol: A Technical Guide on its Traditional Use and Modern Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from Cudrania tricuspidata, has a rich history in traditional medicine, particularly in East Asia, for treating a variety of ailments, including those specific to women's health. Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic potential, revealing a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its role in traditional medicine, its quantified biological activities, the experimental protocols used in its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the potential of this natural compound.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton with two prenyl groups attached at the 6 and 8 positions of the A-ring of the orobol backbone. This prenylation is often associated with enhanced biological activity. The primary natural source of this compound is Cudrania tricuspidata, a plant belonging to the Moraceae family.[1][2]
Role in Traditional Medicine
Cudrania tricuspidata, the plant from which this compound is extracted, has been a staple in traditional Chinese and Korean medicine for centuries.[3][4] Different parts of the plant, including the roots, bark, leaves, and fruits, have been utilized to treat a wide array of conditions such as eczema, mumps, tuberculosis, contusions, and insomnia.[3][4][5]
Of particular relevance to modern research is its traditional use in treating "female diseases."[2] The roots of Cudrania tricuspidata have been used in traditional Chinese medicine to address dysmenorrhea (painful menstruation).[3] The traditional method of preparation often involves creating an aqueous decoction of the roots, which would then be consumed orally.[3][5] This historical application provides a basis for the contemporary investigation of this compound's effects on conditions like endometriosis.
Pharmacological Activities and Quantitative Data
Scientific studies have demonstrated that this compound possesses a multitude of pharmacological effects, including anti-proliferative, anti-cancer, anti-fungal, and anti-Helicobacter pylori activities.[2] Its cytotoxic effects against various cancer cell lines and its inhibitory action on inflammatory processes have been a primary focus of research.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | IC50 | 4.3 ± 0.7 to 18.0 ± 1.7 µM | [1][6][7] |
| LoVo (Human colon cancer) | Cell Viability | Concentration for <50% viability | 40 µM (at 72h) | [8][9] |
| HCT15 (Human colon cancer) | Cell Viability | Concentration for <50% viability | 40 µM (at 72h) | [8][9] |
| HepG2 (Human liver cancer) | Cell Viability | Dose-dependent decrease | 10-70 µM | [10] |
| Huh-7 (Human liver cancer) | Cell Viability | Dose-dependent decrease | 10-70 µM | [10] |
| VK2/E6E7 (Endometriosis epithelial cells) | Cell Proliferation | Concentration for >50% reduction | 2 µM | |
| End1/E6E7 (Endometriosis stromal cells) | Cell Proliferation | Concentration for >50% reduction | 2 µM | |
| RAW264.7 (Mouse macrophage) | Nitric Oxide Production | IC50 | 14.3 µM | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cell proliferation, survival, apoptosis, and inflammation.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inactivate this pathway, leading to a decrease in the phosphorylation of AKT and its downstream effectors. This inhibition of the PI3K/AKT pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is typically activated in response to cellular stress and inflammatory cytokines. This compound has been observed to activate the p38 MAPK pathway. This activation can lead to the induction of apoptosis and the regulation of inflammatory responses, contributing to its anti-cancer and anti-inflammatory properties.
Calcium Homeostasis and Mitochondrial Function
This compound disrupts intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels. This dysregulation of calcium signaling, coupled with a direct effect on mitochondria, results in the depolarization of the mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and decreased ATP production. This cascade of events ultimately contributes to the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Isolation and Purification of this compound
A common method for the isolation of this compound from Cudrania tricuspidata involves solvent extraction followed by chromatographic separation.
-
Extraction: The dried and powdered plant material (e.g., fruits, leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is enriched with isoflavonoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield the pure compound. The structure is then confirmed by spectroscopic methods (e.g., NMR, MS).
Cell Proliferation Assay (BrdU)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Fixation and DNA Denaturation: The labeling medium is removed, and the cells are fixed, and the DNA is denatured by adding a fixing/denaturing solution.
-
Detection: The anti-BrdU-POD antibody solution is added, and the plate is incubated. The substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength.
Mitochondrial Membrane Potential (MMP) Assay (JC-1)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.
-
Cell Seeding and Treatment: Cells are seeded in a suitable plate or on coverslips and treated with this compound as described for the proliferation assay.
-
JC-1 Staining: The culture medium is removed, and the cells are incubated with JC-1 staining solution (typically 5 µg/mL) in the dark at 37°C for 15-30 minutes.
-
Washing: The staining solution is removed, and the cells are washed with a buffer solution.
-
Analysis: The fluorescence is immediately analyzed using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is calculated to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding and Treatment: Cells are cultured and treated with this compound.
-
DCFH-DA Staining: The cells are incubated with DCFH-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.
-
Washing: The cells are washed to remove excess dye.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.
Intracellular Calcium Measurement (Fluo-4 AM)
Fluo-4 AM is a cell-permeable dye that exhibits a large fluorescence intensity increase upon binding to calcium.
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound.
-
Dye Loading: The cells are incubated with Fluo-4 AM loading solution (typically 5 µM) in the dark at 37°C for 30-60 minutes.
-
Washing: The cells are washed to allow for de-esterification of the dye.
-
Imaging: The fluorescence is monitored using a confocal microscope or a fluorescence plate reader. Changes in fluorescence intensity over time reflect changes in intracellular calcium concentration.
Western Blot Analysis for PI3K/AKT and p38 MAPK Pathways
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p38, total p38).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a promising natural compound with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a compelling candidate for further investigation in the context of cancer and inflammatory diseases like endometriosis.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of disease.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine optimal dosing regimens.
-
Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to potentially design more potent and selective analogs.
-
Clinical trials: To ultimately evaluate the therapeutic efficacy of this compound in human patients.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future research efforts aimed at harnessing its therapeutic potential.
References
- 1. Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 4. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 6,8-Diprenylorobol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol is a significant prenylated isoflavonoid first identified in Cudrania tricuspidata, a plant utilized in traditional medicine.[1][2][3] This compound has garnered attention within the scientific community for its diverse biological activities, including neuroprotective and anti-inflammatory properties. As research into its therapeutic potential continues, the need for a robust and reliable analytical method for its quantification is paramount.
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodologies are based on established analytical practices for the quantification of flavonoids from plant-derived materials.
Experimental Protocols
Sample Preparation from Cudrania tricuspidata
A critical step in the analysis of this compound from its natural source is the efficient extraction of the compound from the plant matrix. The following protocol outlines a standard procedure for sample preparation:
-
Grinding: Dry the plant material (e.g., fruits, leaves) at a controlled temperature to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Perform extraction with a suitable solvent such as 80% aqueous acetone or methanol.[1] A common technique is ultrasonication or maceration for a defined period (e.g., 30-60 minutes) to ensure thorough extraction.
-
For exhaustive extraction, the process can be repeated multiple times.
-
-
Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter.
-
Concentration (Optional): If necessary, the filtrate can be concentrated under reduced pressure to increase the analyte concentration.
-
Dilution: Dilute the final extract with the mobile phase to a concentration within the calibration range of the HPLC method.
HPLC Analysis Protocol
The following HPLC conditions are recommended for the analysis of this compound. These are based on typical reversed-phase chromatography methods for flavonoids.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
Data Presentation
A validated UPLC-UV method for the determination of this compound has reported the following performance characteristics.[1][2][3]
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.01–0.03 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.04–0.09 µg/mL[1][2][3] |
| Precision (RSD%) | < 2%[1][2][3] |
| Accuracy (Recovery) | 97.25% to 104.98%[1][2][3] |
Retention time for this compound should be determined by running a pure standard under the specified HPLC conditions.
Signaling Pathway and Experimental Workflow
Studies have indicated that this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the PI3K/AKT and p38 MAPK pathways. Understanding these pathways is crucial for drug development professionals.
Caption: PI3K/AKT and p38 MAPK signaling pathways.
The following diagram illustrates a general workflow for the HPLC analysis of this compound from a plant source.
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols for the Quantification of 6,8-Diprenylorobol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol is a naturally occurring prenylated isoflavone found in several plant species, notably Cudrania tricuspidata and Glycyrrhiza uralensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In oncology research, this compound has been shown to induce apoptosis in various cancer cell lines, including human colon and hepatocellular carcinoma cells.[2][3] Its mechanism of action often involves the modulation of key signaling pathways such as the AKT and mitogen-activated protein kinase (MAPK) pathways, as well as the activation of the tumor suppressor p53.[2][4] Given its therapeutic potential, accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with a general framework for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, visual representations of the primary signaling pathways affected by this compound and the experimental workflow are provided to facilitate a comprehensive understanding.
Data Presentation
Table 1: Quantitative Parameters for UPLC-UV Method Validation
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.09 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 97.25% - 104.98% |
Note: Data is compiled from a validated UPLC-UV method for the analysis of isoflavonoids, including this compound, in Cudrania tricuspidata fruits.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes two effective methods for extracting this compound from dried and powdered plant material, such as the fruits or roots of Cudrania tricuspidata.
Method A: 80% Aqueous Acetone Extraction
-
Sample Preparation: Weigh 1 gram of dried, finely powdered plant material.
-
Extraction: Add 20 mL of 80% aqueous acetone to the plant material.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into a clean collection vial.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol for HPLC or LC-MS/MS analysis.
Method B: Methanol Extraction and Liquid-Liquid Partitioning
-
Sample Preparation: Weigh 10 grams of dried, finely powdered plant material.
-
Methanol Extraction: Macerate the plant material with 100 mL of methanol at room temperature for 24 hours. Repeat this process three times.
-
Filtration and Concentration: Filter the combined methanol extracts and concentrate under vacuum to obtain a crude extract.
-
Suspension: Suspend the crude extract in 200 mL of distilled water.
-
Partitioning: Perform liquid-liquid partitioning successively with equal volumes of n-hexane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Solvent Evaporation: Evaporate the ethyl acetate fraction to dryness.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol for analysis.
Protocol 2: Quantification by UPLC-UV
This protocol provides a method for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography with UV detection.
-
Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 2% Acetic acid in Water
-
B: 2% Acetic acid in Methanol
-
-
Gradient Elution:
-
0-5 min: 30-70% B
-
5-10 min: 70-90% B
-
10-12 min: 90% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.
Protocol 3: General Framework for Quantification by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method can be developed. The following provides a general framework.
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile or Methanol
-
-
MS/MS Detection: Monitor the transition of the precursor ion (parent ion) to a specific product ion (daughter ion) for this compound in Multiple Reaction Monitoring (MRM) mode. The fragmentation of the prenyl groups is a characteristic feature.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
- 1. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,8-Diprenylorobol Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Diprenylorobol is a flavonoid compound that has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] Extracted from plants such as Cudrania tricuspidata, this natural product has demonstrated potent anti-proliferative, anti-cancer, and anti-inflammatory properties.[1][3] These application notes provide detailed protocols for various cell-based assays to investigate the efficacy and mechanism of action of this compound, aiding researchers in its potential development as a therapeutic agent.
The primary mechanisms of action of this compound involve the induction of apoptosis, disruption of mitochondrial function, and modulation of key cellular signaling pathways.[4] Notably, it has been shown to inactivate the PI3K/AKT pathway while activating the p38 MAPK pathway.[1] Furthermore, it can induce apoptosis through the activation of p53 and the generation of reactive oxygen species (ROS).[4][5]
These protocols and data will serve as a valuable resource for researchers studying the therapeutic potential of this compound in various disease models, particularly in cancer and endometriosis.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect | Reference |
| LoVo | Human Colon Cancer | Cell Viability | 40 | 72 | > 50% inhibition | [4] |
| HCT15 | Human Colon Cancer | Cell Viability | 40 | 72 | > 50% inhibition | [4] |
| VK2/E6E7 | Human Endometriosis-like | Cell Proliferation | 2 | Not Specified | > 50% reduction | [6][7] |
| End1/E6E7 | Human Endometriosis-like | Cell Proliferation | 2 | Not Specified | > 50% reduction | [6][7] |
| Huh-7 | Human Hepatocellular Carcinoma | WST-1 | 20, 40, 60 | 24, 48, 72 | Dose- and time-dependent decrease | [8] |
| HepG2 | Human Hepatocellular Carcinoma | WST-1 | 20, 40, 60 | 24, 48, 72 | Dose- and time-dependent decrease | [8] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Late Apoptosis) | Reference |
| LoVo | Flow Cytometry (PI Staining) | 40 | 72 | 24% | [4][5] |
| LoVo | Flow Cytometry (PI Staining) | 60 | 72 | 70% | [4][5] |
| HCT15 | Flow Cytometry (PI Staining) | 40 | 72 | 13% | [4][5] |
| HCT15 | Flow Cytometry (PI Staining) | 60 | 72 | 90% | [4][5] |
| Huh-7 | Annexin V/PI Staining | 60 | 48 | 75.68% (Total Apoptosis) | [9] |
| HepG2 | Annexin V/PI Staining | 60 | 48 | 67.64% (Total Apoptosis) | [9] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential (MMP)
| Cell Line | Parameter Measured | Assay | Concentration (µM) | % Increase in ROS / % MMP Loss | Reference |
| LoVo | ROS Production | DCFH-DA Staining | 60 | 210% | [4][5] |
| HCT15 | ROS Production | DCFH-DA Staining | 60 | 210% | [4][5] |
| VK2/E6E7 | ROS Production | DCFH-DA Staining | 2 | 207% | [6] |
| End1/E6E7 | ROS Production | DCFH-DA Staining | 2 | 252% | [6] |
| VK2/E6E7 | MMP Loss | JC-1 Staining | 2 | 581% | [6] |
| End1/E6E7 | MMP Loss | JC-1 Staining | 2 | 673% | [6] |
| Huh-7 | ROS Production | Flow Cytometry | Not specified | MFI from 61.5 to 71.2 | [9] |
| HepG2 | ROS Production | Flow Cytometry | Not specified | MFI from 72.7 to 108 | [9] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol measures the intracellular generation of ROS induced by this compound.
Materials:
-
24-well plates or 96-well black plates
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a 24-well or 96-well black plate.
-
After 24 hours, treat the cells with this compound and a vehicle control in serum-free medium for the desired time.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well (for 24-well plates).
-
Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This protocol assesses the disruption of mitochondrial membrane potential, a key indicator of apoptosis, using the JC-1 dye.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
JC-1 Staining Kit (containing JC-1 dye and assay buffer)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 0.5 mL of the JC-1 working solution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-20 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes and wash twice with 1X assay buffer.
-
Resuspend the final cell pellet in 0.5 mL of 1X assay buffer.
-
Analyze the samples immediately by flow cytometry or visualize under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT and p38 MAPK signaling pathways.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as previously described.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: General experimental workflow for evaluating this compound.
Caption: Key signaling pathways affected by this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcium Homeostasis Changes with 6,8-Diprenylorobol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for investigating the effects of 6,8-Diprenylorobol, a flavonoid compound, on cellular calcium homeostasis. The provided information is intended to guide researchers in designing and executing experiments to measure and understand the compound's impact on intracellular calcium signaling.
Introduction
This compound, a flavonoid extracted from Cudrania tricuspidata, has demonstrated various biological activities, including anticancer and melanin synthesis inhibitory effects.[1][2][3][4][5][6] Emerging research indicates that this compound can significantly disrupt calcium homeostasis, particularly in certain pathological conditions like endometriosis.[1][2][3][4][5] This disruption of calcium signaling appears to be a key mechanism leading to downstream cellular effects such as mitochondrial dysfunction, cell cycle arrest, and apoptosis.[1][2][3][4][5]
The primary mechanism of action for this compound on calcium homeostasis is believed to involve the inositol 1,4,5-trisphosphate (IP3) receptor, leading to an accumulation of calcium in both the cytosol and mitochondria.[1] Understanding and quantifying these changes is crucial for elucidating the therapeutic potential and toxicological profile of this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on intracellular calcium levels in human endometriosis-like cell lines (VK2/E6E7 and End1/E6E7).
| Cell Line | Calcium Compartment | Treatment | Fold Increase in Calcium Level (Mean) |
| VK2/E6E7 | Cytosol | This compound | 8.27 |
| End1/E6E7 | Cytosol | This compound | 4.98 |
| VK2/E6E7 | Mitochondria | This compound | 2.85 |
| End1/E6E7 | Mitochondria | This compound | 2.58 |
| VK2/E6E7 | Cytosol | This compound + 2-APB | 1.65 (from 3.52) |
| End1/E6E7 | Cytosol | This compound + 2-APB | 3.25 (from 6.78) |
Data extracted from a study on endometriosis progression.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on calcium homeostasis and a typical experimental workflow for its measurement.
References
- 1. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function [mdpi.com]
- 3. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of this compound on Melanin Synthesis -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Application Notes and Protocols for In Vivo Evaluation of 6,8-Diprenylorobol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol is a prenylated isoflavone found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis.[1][2] In vitro studies have demonstrated its potential as a therapeutic agent, exhibiting anti-proliferative and apoptotic effects in various cancer cell lines and in models of endometriosis.[1][2][3][4][5][6] Mechanistically, this compound has been shown to modulate key cellular signaling pathways, including the inhibition of the PI3K/AKT pathway and the activation of p38 MAPK and p53 signaling.[1][2][3][5] It also appears to induce the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[2][4]
Despite promising in vitro results, there is a notable absence of publicly available in vivo data for this compound. Therefore, this document provides a comprehensive experimental design to systematically evaluate its efficacy, pharmacokinetics, and safety in animal models. The proposed studies are essential for progressing this compound through the preclinical drug development pipeline.
Preliminary Studies: Formulation, Pharmacokinetics, and Toxicology
Given the lack of in vivo data, a phased approach is critical. Initial studies must focus on developing a suitable formulation and understanding the pharmacokinetic and toxicological profile of this compound.
Formulation Development
Flavonoids, including this compound, are often characterized by poor water solubility, which can limit their oral bioavailability.[7][8]
Protocol:
-
Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles (e.g., water, ethanol, DMSO, polyethylene glycol, corn oil, and various surfactants).
-
Formulation Preparation: Based on the solubility data, prepare various formulations to enhance bioavailability. Strategies to consider include:
-
Suspensions: Micronized this compound in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).
-
Solutions: Utilizing co-solvents or complexing agents like cyclodextrins.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[9]
-
-
Formulation Characterization: Assess the physical and chemical stability of the prepared formulations.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing meaningful efficacy studies.
Protocol:
-
Animal Model: Use healthy female BALB/c mice (6-8 weeks old).
-
Dosing:
-
Administer a single intravenous (IV) dose (e.g., 1-5 mg/kg in a suitable solubilizing vehicle) to determine clearance and volume of distribution.
-
Administer a single oral (PO) dose (e.g., 10, 50, and 100 mg/kg) of the developed formulation.
-
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound and its potential metabolites in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability |
Toxicology Studies
A preliminary assessment of the toxicity of this compound is required to establish a safe dose range for efficacy studies. These studies should be conducted in accordance with OECD guidelines.
Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Dosing: Administer a single oral dose of this compound at sequential dose levels (e.g., 300, 2000 mg/kg).
-
Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
Protocol: Repeated Dose 28-Day Oral Toxicity (OECD Guideline 407)
-
Animal Model: Use both male and female BALB/c mice (6-8 weeks old).
-
Dosing: Administer this compound daily via oral gavage for 28 days at three dose levels (low, mid, high) based on the acute toxicity data. Include a vehicle control group.
-
Observations: Monitor clinical signs, body weight, and food consumption.
-
Analysis: At the end of the study, perform hematology, clinical biochemistry, and histopathological examination of major organs.
-
NOAEL Determination: Establish the No-Observed-Adverse-Effect Level (NOAEL).
In Vivo Efficacy Studies
Based on the in vitro data, two potential therapeutic areas for this compound are endometriosis and colon cancer.
Endometriosis Mouse Model
Protocol:
-
Model Induction:
-
Use female BALB/c mice (8-10 weeks old).
-
Surgically induce endometriosis by suturing uterine horn fragments onto the peritonial wall.
-
-
Treatment:
-
After a recovery period (e.g., 7 days), randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound orally once daily for 21 days at two dose levels determined from the toxicology studies. Include a vehicle control group.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, sacrifice the animals and measure the lesion volume and weight.
-
Collect lesion and uterine tissues for further analysis.
-
-
Mechanism of Action Analysis:
-
Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blot: Analyze protein expression of key signaling molecules (p-AKT, AKT, p-p38, p38) in lesion tissues.
-
Table 2: Endometriosis Efficacy Study - Data Presentation
| Group | Dose (mg/kg/day) | Mean Lesion Volume (mm³) ± SEM | Mean Lesion Weight (mg) ± SEM | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | 0 | ||||
| This compound | Low Dose | ||||
| This compound | High Dose |
Colon Cancer Xenograft Mouse Model
Protocol:
-
Cell Culture: Culture a human colon cancer cell line (e.g., HCT116 or LoVo) that has shown sensitivity to this compound in vitro.
-
Model Induction:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound orally once daily for a specified period (e.g., 21-28 days) at two dose levels. Include a vehicle control group and a positive control (e.g., 5-Fluorouracil).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, excise and weigh the tumors.
-
-
Mechanism of Action Analysis:
-
Western Blot: Analyze protein expression of p-AKT, AKT, p-p38, p38, and p53 in tumor lysates.
-
TUNEL Assay: To detect apoptosis in tumor tissue sections.
-
Table 3: Colon Cancer Efficacy Study - Data Presentation
| Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition | p53 Expression (Fold Change) |
| Vehicle Control | 0 | 0 | 1 | ||
| This compound | Low Dose | ||||
| This compound | High Dose | ||||
| Positive Control | (Specify) |
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Utilizing 6,8-Diprenylorobol for the Inhibition of AKT Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Diprenylorobol, a flavonoid compound primarily isolated from Cudrania tricuspidata, has emerged as a promising bioactive molecule with a range of therapeutic potentials, including anticancer and anti-inflammatory properties.[1][2] Of particular interest to researchers is its ability to modulate key cellular signaling pathways, notably the PI3K/AKT pathway, which is frequently dysregulated in various diseases, including cancer and endometriosis. These application notes provide a comprehensive overview and detailed protocols for researchers investigating the use of this compound as an inhibitor of AKT signaling.
The PI3K/AKT signaling cascade is a critical regulator of cell proliferation, survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers and other proliferative disorders. Therefore, inhibitors of this pathway are of significant interest in drug discovery and development. This compound has been shown to effectively inactivate the AKT pathway, leading to downstream effects such as decreased cell proliferation and induction of apoptosis.[1]
Data Presentation
The inhibitory effects of this compound on cell viability and the AKT signaling pathway have been demonstrated in various cell lines. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| LoVo | Colon Cancer | ~40 | 72 | Not Specified |
| HCT15 | Colon Cancer | ~40 | 72 | Not Specified |
Note: The IC50 values are approximated from graphical data presented in the cited literature. Further dose-response studies are recommended for precise determination.
Table 2: Dose-Dependent Inhibition of AKT Pathway Proteins by this compound in Endometriosis-like Cell Lines (VK2/E6E7 and End1/E6E7)
| Treatment Concentration (µM) | p-AKT | p-P70S6K | p-S6 |
| 0 (Control) | High | High | High |
| Low Dose | Reduced | Reduced | Reduced |
| High Dose | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data is qualitative based on Western blot analysis from the cited study. The study demonstrated a clear dose-dependent decrease in the phosphorylation of these proteins with increasing concentrations of this compound.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on AKT signaling.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., VK2/E6E7, End1/E6E7, LoVo, HCT15) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Protocol 2: Western Blot Analysis for AKT Phosphorylation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to the total AKT signal and the loading control.
Protocol 3: Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a vehicle control and a no-cell background control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Conclusion
This compound demonstrates clear potential as an inhibitor of the AKT signaling pathway. The provided protocols offer a robust framework for researchers to investigate its mechanism of action and therapeutic applications. Further studies are warranted to elucidate the precise molecular interactions and to establish a more comprehensive quantitative profile of its inhibitory effects on AKT and other cellular targets.
References
- 1. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6,8-Diprenylorobol Synthesis
Welcome to the technical support center for the synthesis of 6,8-diprenylorobol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex prenylated isoflavone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and signaling pathway diagrams to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My prenylation reaction is resulting in a low yield of the desired this compound. What are the possible reasons and how can I improve the yield?
A1: Low yields in the diprenylation of orobol are a common challenge. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reagent Stoichiometry: The ratio of orobol to the prenylating agent (e.g., prenyl bromide or 2-methyl-3-buten-2-ol) is critical. An excess of the prenylating agent is often required to drive the reaction towards diprenylation.
-
Decomposition of Reactants or Products: Orobol and its prenylated derivatives can be sensitive to harsh reaction conditions. High temperatures for prolonged periods may lead to degradation.
-
Formation of Byproducts: Several side reactions can occur, including O-prenylation and the formation of mono-prenylated isomers (6-prenylorobol and 8-prenylorobol).
Troubleshooting Steps:
-
Optimize Reagent Ratio: Systematically vary the molar ratio of the prenylating agent to orobol. A 2.5 to 3.0 molar equivalent of the prenylating agent is a good starting point for diprenylation.
-
Control Reaction Temperature: While thermal activation is necessary for the Claisen rearrangement that follows O-prenylation, excessive heat can be detrimental. Experiment with a temperature range of 120-150°C.
-
Use of a Suitable Catalyst: Lewis acids like BF₃·OEt₂ or zinc chloride (ZnCl₂) can catalyze the C-prenylation. The choice and amount of catalyst should be optimized.
-
Protecting Group Strategy: Consider protecting the more reactive hydroxyl groups to direct prenylation to the desired positions. However, this adds extra steps to the synthesis.
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the regioselectivity for 6,8-diprenylation?
A2: Achieving high regioselectivity is a primary challenge in the synthesis of this compound due to the multiple reactive hydroxyl groups and aromatic positions on the orobol scaffold.
-
Formation of Mono-prenylated Isomers: The formation of 6-prenylorobol and 8-prenylorobol is a common outcome.
-
O-Prenylation vs. C-Prenylation: The initial reaction is often O-prenylation, followed by a thermal Claisen rearrangement to the desired C-prenylated product. Incomplete rearrangement can leave O-prenylated intermediates.
-
Prenylation at Other Positions: While less common, prenylation can potentially occur on the B-ring under certain conditions.
Troubleshooting Steps:
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene or xylene are often used for Claisen rearrangements.
-
Catalyst Selection: Specific catalysts can favor prenylation at certain positions. For instance, some studies on flavonoids suggest that certain clays can direct prenylation to either the C6 or C8 position.
-
Stepwise Synthesis: A more controlled approach is to first synthesize the mono-prenylated intermediates (e.g., 6-prenylorobol) and then perform a second prenylation. This provides better control over the final product but involves more synthetic steps.
Q3: The purification of this compound is proving to be challenging. What are the recommended purification methods?
A3: The crude product of the diprenylation reaction is typically a complex mixture. The structural similarity of the isomers makes purification by simple methods difficult.
-
Co-elution of Isomers: 6-prenylorobol, 8-prenylorobol, and the desired this compound have similar polarities, leading to overlapping spots on TLC and co-elution in column chromatography.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for biological assays, preparative HPLC with a reverse-phase column (e.g., C18) is recommended. A mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., formic acid) is commonly used.[1]
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common starting material is orobol (5,7,3',4'-tetrahydroxyisoflavone). If orobol is not commercially available, it can be synthesized from other precursors like genistein.
Q: What are the key reaction steps in the synthesis of this compound?
A: A common synthetic strategy involves a one-pot reaction where orobol is reacted with a prenylating agent in the presence of a Lewis acid. This proceeds via an initial O-prenylation followed by a thermal[2][2]-sigmatropic Claisen rearrangement to form the C-prenyl groups. A subsequent Cope rearrangement may also be involved.
Q: How can I confirm the structure of my synthesized this compound?
A: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: This will provide detailed information about the structure, including the position of the prenyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Q: Are there any safety precautions I should take during the synthesis?
A: Yes. Prenylating agents like prenyl bromide are alkylating agents and should be handled with care in a well-ventilated fume hood. Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on general methods for isoflavone prenylation and should be optimized for specific laboratory conditions.
Materials:
-
Orobol
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
O-Prenylation:
-
To a solution of orobol (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (2.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
-
Claisen Rearrangement:
-
After completion of the O-prenylation (as indicated by TLC), remove the DMF under reduced pressure.
-
Add toluene to the residue and heat the mixture to reflux (approximately 110-120°C) for 8-12 hours to induce the Claisen rearrangement. Monitor the progress of the rearrangement by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired this compound and concentrate under reduced pressure.
-
For higher purity, a final purification step using preparative HPLC may be necessary.
-
| Parameter | Illustrative Value |
| Starting Material | Orobol |
| Prenylating Agent | Prenyl Bromide |
| Solvent | DMF, Toluene |
| Reaction Temperature | 60°C (O-prenylation), 110-120°C (Rearrangement) |
| Reaction Time | 24-36 hours |
| Typical Yield | 15-25% (unoptimized) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: 6,8-Diprenylorobol Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with this compound, from basic handling to unexpected results.
Q1: My this compound is precipitating after dilution in my cell culture medium. How can I improve its solubility?
A1: this compound, like many flavonoids, has low aqueous solubility. Precipitation can lead to inconsistent and inaccurate dosing. Consider the following solutions:
-
Optimize Solvent Concentration: Ensure your stock solution, typically in DMSO, is at a high enough concentration so that the final DMSO concentration in your culture medium is minimal (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Pre-warm Medium: Gently warm your culture medium to 37°C before adding the compound.
-
Method of Addition: Add the dissolved compound drop-wise to the medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[1]
-
Use of Excipients: For in vivo studies or complex formulations, consider using solubility enhancers, though this should be carefully validated to ensure the excipient does not interfere with the experimental outcome.
Q2: I am not observing the expected level of cytotoxicity or apoptosis in my cancer cell line. What are the potential causes?
A2: A lack of expected efficacy can stem from several factors, ranging from the compound itself to the specific characteristics of your cell line.
-
Compound Integrity: Ensure the compound has not degraded. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Cell Line Characteristics: Your cell line may exhibit intrinsic resistance.[2] This can be due to pre-existing genetic mutations, high expression of anti-apoptotic proteins (e.g., Bcl-2), or robust antioxidant capabilities that neutralize the ROS induced by the compound.[2][3]
-
Incorrect Dosing: Verify your calculations and dilution series. Perform a dose-response experiment across a wide concentration range (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line.[4]
-
Assay Compatibility: The chosen viability assay may not be suitable for your experimental conditions or cell line.[5] For example, metabolic assays (like MTT or WST-1) can sometimes be confounded by compounds that alter cellular metabolism. Consider using a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis-specific assay (e.g., Annexin V staining) for confirmation.
Q3: My results are inconsistent between experiments. What steps can I take to improve reproducibility?
A3: Reproducibility is key in cell-based assays.[6] Inconsistency often arises from minor variations in protocol execution.
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded for each experiment. Cell density can significantly impact the response to treatment.
-
Control for Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.
-
Incubation Time: Standardize the duration of drug exposure precisely. The effects of this compound are time-dependent.[7]
-
Reagent Quality: Use fresh, high-quality reagents and media. Check for contamination, particularly from mycoplasma, which can alter cellular responses.[8]
Section 2: Troubleshooting Guide for Treatment Resistance
This guide provides a structured approach to identifying and potentially overcoming acquired or intrinsic resistance to this compound.
Problem: Cells show an initial response to this compound, but viability recovers over time, or higher doses are required to achieve the same effect (Acquired Resistance).
This suggests that the cancer cells are adapting to the treatment. The primary mechanisms of action for this compound are the inhibition of the PI3K/Akt survival pathway and the induction of reactive oxygen species (ROS).[7][9] Resistance is likely to emerge from cellular changes that counteract these effects.
Q4: How can I determine if my resistant cells have reactivated the PI3K/Akt survival pathway?
A4: Reactivation of survival signaling is a common resistance mechanism.[10]
-
Hypothesis: Resistant cells may have developed mutations or feedback loops that maintain Akt phosphorylation despite the presence of this compound.[7][9] This keeps pro-survival signals active and prevents the nuclear translocation of the pro-apoptotic transcription factor FOXO3.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the levels of phosphorylated Akt (p-Akt) and phosphorylated FOXO3a (p-FOXO3a) in your sensitive (parental) and resistant cell lines following treatment. An increase or sustained level of p-Akt and p-FOXO3a in the resistant line would support this hypothesis.
-
Combination Therapy: Experiment with combining this compound with other targeted inhibitors. For instance, a direct Akt inhibitor (like Capivasertib) or an mTOR inhibitor (like Everolimus) could potentially restore sensitivity.[11]
-
Q5: My cells seem to have adapted to the ROS-inducing effects of this compound. How do I test for and overcome this?
A5: Cancer cells can develop resistance by upregulating their intrinsic antioxidant systems to neutralize ROS.[12][13]
-
Hypothesis: Resistant cells may have increased expression of antioxidant proteins (e.g., via the Nrf2 pathway), leading to enhanced ROS scavenging and reduced oxidative stress-induced apoptosis.[14][15]
-
Troubleshooting Steps:
-
Measure Intracellular ROS: Use a fluorescent probe like DCFDA to quantify and compare ROS levels in sensitive versus resistant cells after treatment. Lower ROS induction in resistant cells is indicative of enhanced antioxidant capacity.
-
Inhibit Antioxidant Systems: Treat resistant cells with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO).[13] A restored sensitivity to this compound in the presence of BSO would confirm this resistance mechanism.
-
Western Blot for Nrf2: Analyze the expression of Nrf2 and its downstream targets (e.g., heme oxygenase-1) to see if this antioxidant pathway is upregulated in resistant cells.
-
Q6: Could my cells be actively pumping the this compound out, and how would I check this?
A6: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2), is a classic multidrug resistance mechanism.[16] Flavonoids are known substrates and inhibitors of these pumps.[17]
-
Hypothesis: Resistant cells may have increased the expression of efflux pumps, reducing the intracellular concentration of this compound to sub-therapeutic levels.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe cell lysates from sensitive and resistant lines for key transporters like ABCB1 (P-gp) and ABCG2 (BCRP).
-
Use Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A). If this co-treatment restores cytotoxicity, it strongly suggests that drug efflux is a contributing resistance mechanism.
-
Section 3: Data Presentation
Quantitative data is essential for comparing efficacy across different cell lines and experimental conditions.
Table 1: Representative Efficacy of Flavonoid Compounds in Cancer Cell Lines
Note: Data for this compound is limited in the public domain. This table presents typical IC50 values for related flavonoids to provide a comparative baseline. Researchers should determine the IC50 for this compound empirically in their specific cell system.
| Compound | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Flavonoid Analog 1 | HCT116 (Colon) | Crystal Violet | 72 | 22.4 |
| Flavonoid Analog 2 | HCT116 (Colon) | Crystal Violet | 72 | 0.34 |
| Flavonoid Analog 1 | HTB-26 (Breast) | Crystal Violet | 72 | 10 - 50 |
| Flavonoid Analog 1 | PC-3 (Prostate) | Crystal Violet | 72 | 10 - 50 |
| Flavonoid Analog 1 | HepG2 (Liver) | Crystal Violet | 72 | 10 - 50 |
Data adapted from publicly available research on flavonoid cytotoxicity.[4][5]
Section 4: Key Experimental Protocols
Detailed and consistent protocols are critical for obtaining reliable data.
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound (and controls) for the desired time (e.g., 24 or 48 hours).
-
Harvest all cells, including floating cells from the supernatant and adherent cells using trypsin. Combine them and centrifuge at 400 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS and once with 1X Annexin V Binding Buffer.
-
Resuspend cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 2: Western Blot for Akt/FOXO3a Phosphorylation Status
This protocol allows for the assessment of the PI3K/Akt signaling pathway activity.[19]
-
Protein Extraction:
-
Treat cells as required, then wash with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[20]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is often recommended for phospho-antibodies.[20]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-FOXO3a Ser253, anti-total FOXO3a) diluted in blocking buffer.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
Section 5: Visualizations
Diagrams illustrating key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 11. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox-Mediated Mechanism of Chemoresistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Bimodal Regulation of FoxO3 by AKT and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting 6,8-Diprenylorobol HPLC Quantification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC quantification of 6,8-Diprenylorobol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the quantification of this compound?
A typical reversed-phase HPLC (RP-HPLC) method for a non-polar compound like this compound would be a good starting point. Due to its flavonoid structure, UV detection is common.[1]
Q2: How should I prepare my sample of this compound for HPLC analysis?
Sample preparation is crucial for accurate quantification. A general procedure involves dissolving the sample in a solvent compatible with the mobile phase, followed by filtration.[2][3] For extracts from natural products, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[4]
Q3: What are the most common issues encountered during the HPLC quantification of this compound?
Common issues include poor peak shape (tailing or fronting), inadequate resolution between the analyte and other components, retention time variability, and inaccurate quantification.[2][4][5][6]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Peak Tailing)
Peak tailing is a common issue where the peak asymmetry is greater than 1.2, leading to inaccurate integration and reduced resolution.[7]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions | Residual silanol groups on the column packing can interact with polar functional groups on this compound.[2] Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress silanol activity.[2][7] Alternatively, use a modern, end-capped C18 column or a column with a different stationary phase.[5][7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.[6] |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[5] Solution: Use shorter, narrower ID tubing (e.g., 0.125 mm).[5] Ensure all fittings are properly connected to minimize dead volume. |
| Column Contamination or Degradation | Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.[4][6] Solution: Use a guard column to protect the analytical column.[4] Flush the column with a strong solvent (e.g., isopropanol, then hexane for reversed-phase columns, with an intermediate solvent like isopropanol when switching between aqueous and non-polar organic solvents).[2] If the problem persists, replace the column.[5] |
Problem 2: Poor Resolution
Poor resolution between the this compound peak and other components in the sample can make accurate quantification impossible.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The mobile phase may not have the optimal solvent strength to separate the analyte from impurities.[8][9] Solution: Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (e.g., water or buffer) will generally increase retention and may improve separation.[10] A gradient elution, where the organic solvent concentration is increased over time, can also significantly improve resolution for complex samples.[9] |
| Incorrect Flow Rate | A flow rate that is too high can lead to decreased resolution.[11] Solution: Optimize the flow rate. Lower flow rates generally lead to better separation, but also longer run times.[11] |
| Column Temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[11][12] Solution: Use a column oven to maintain a consistent and optimized temperature.[5] Increasing the temperature can sometimes improve peak shape and resolution, but may also decrease retention time.[11][12] |
| Unsuitable Column | The column's stationary phase, particle size, or dimensions may not be appropriate for the separation.[12] Solution: Consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.[1] A longer column can also increase resolution.[5][12] If co-elution is a persistent issue, a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of C18) may be necessary.[13] |
Experimental Protocols
Hypothetical HPLC Method for this compound Quantification
This protocol is a starting point and may require optimization for specific samples and instrumentation.
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (based on the isoflavone structure, optimization may be required)
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by diluting with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).
-
Sample Preparation: Dissolve the sample in methanol to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical relationship between peak tailing and its potential causes.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phcog.com [phcog.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
minimizing off-target effects of 6,8-Diprenylorobol
Welcome to the technical support center for researchers using 6,8-Diprenylorobol. This guide provides troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
This compound is a flavonoid compound known to exert its effects through the modulation of several key signaling pathways. Primarily, it has been shown to inactivate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1][2][3] Concurrently, it activates the p38 MAPK pathway, which is involved in cellular stress responses and can lead to apoptosis.[1][2][3] Additionally, this compound has been observed to disrupt calcium homeostasis and mitochondrial function, leading to increased reactive oxygen species (ROS) production and cell cycle arrest in susceptible cell types.[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented, its classification as a flavonoid suggests potential for broader interactions.[5] Flavonoids can sometimes interact with a range of proteins due to their chemical structure. At higher concentrations, flavonoids may act as mutagens, pro-oxidants, and inhibitors of enzymes involved in hormone metabolism.[5] It is crucial to experimentally validate that the observed phenotype is due to the intended on-target effect.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for validating your findings. Several strategies can be employed:
-
Use a structurally related but inactive compound as a negative control: This helps to ensure that the observed effects are not due to the general chemical structure of the flavonoid.
-
Perform target knockdown or knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein should rescue the phenotype if the effect is on-target.
-
Utilize a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target protein inside the cell.[6][7][8]
Q4: What is a suitable concentration range for using this compound in cell culture experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the lowest concentration that produces the desired on-target effect with minimal toxicity. For example, in studies on endometriosis and colon cancer cells, effective concentrations have been reported in the low micromolar range (e.g., 2 µM to 60 µM).[1][7]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in control cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment to determine the EC50 and IC50 values in your specific cell line. Start with a lower concentration range. |
| Off-target toxicity | Use a lower concentration of this compound in combination with a known specific inhibitor of the target pathway to see if a synergistic effect can be achieved at non-toxic concentrations. Consider performing a CETSA to confirm target engagement at various concentrations.[6][7][8] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). |
| Cell line sensitivity | Compare the cytotoxicity in your cell line of interest with a non-target cell line to assess selectivity. Some cell types may be inherently more sensitive to flavonoids.[5] |
Issue 2: Inconsistent or no effect on the PI3K/AKT or p38 MAPK pathways.
| Possible Cause | Troubleshooting Step |
| Suboptimal treatment time | Perform a time-course experiment to determine the optimal duration of treatment for observing changes in protein phosphorylation. |
| Low compound activity | Verify the purity and integrity of your this compound stock. If possible, confirm its activity with a positive control cell line known to be responsive. |
| Poor antibody quality in Western blot | Validate your primary antibodies for the target proteins (e.g., phospho-AKT, phospho-p38) using positive and negative controls. Refer to the Western Blot troubleshooting guides for more details.[1][4][9] |
| Cellular context | The activity of signaling pathways can be highly dependent on cell density and culture conditions. Ensure consistent cell seeding and serum conditions across experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT and p38 MAPK Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/AKT and p38 MAPK pathways following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to its target protein in intact cells.[6][7][8][10][11]
Materials:
-
Intact cells
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. bio-rad.com [bio-rad.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Potential health impacts of excessive flavonoid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Enhancing the Bioavailability of 6,8-Diprenylorobol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising prenylated isoflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring prenylated isoflavonoid found in plants such as Cudrania tricuspidata. It has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] However, like many flavonoids, this compound is characterized by poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.
Q2: What are the main factors limiting the oral bioavailability of this compound?
A2: The primary factors include:
-
Poor Aqueous Solubility: Its hydrophobic nature makes it difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Intestinal Metabolism: It may be subject to enzymatic degradation by gut microbiota and phase I and II metabolism in the intestinal wall.[4][5][6]
-
Efflux by Transporters: Membrane transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), can actively pump the compound out of intestinal cells, reducing its net absorption.
Q3: What are the common strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A3: Several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like nanosuspension increase the surface area-to-volume ratio, leading to enhanced dissolution rates.[7][8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[10][11][12]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.[13][14]
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of this compound.
Question: My formulation of this compound shows a very low dissolution rate in simulated intestinal fluid. How can I improve this?
Answer: A low dissolution rate is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:
-
Method 1: Solid Dispersion.
-
Rationale: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution by presenting it in an amorphous, high-energy state.
-
Troubleshooting:
-
Polymer Selection: Experiment with different polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Drug-to-Polymer Ratio: Optimize the ratio to ensure molecular dispersion and prevent recrystallization.
-
Solvent Selection: Use a solvent that effectively dissolves both the drug and the polymer for the solvent evaporation method.
-
-
-
Method 2: Nanosuspension.
-
Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7]
-
Troubleshooting:
-
Stabilizer Selection: Use appropriate stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.
-
Homogenization Parameters: Optimize the pressure and number of cycles in high-pressure homogenization to achieve the desired particle size.
-
-
Issue 2: High variability in Caco-2 cell permeability assays.
Question: I am observing inconsistent results in my Caco-2 cell permeability assays for this compound. What could be the cause and how can I mitigate it?
Answer: High variability in Caco-2 assays for lipophilic compounds like this compound can be attributed to several factors.
-
Non-Specific Binding: The compound may adhere to the plasticware of the assay plates.
-
Solution: Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates.
-
-
Low Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.
-
Solution: Prepare the dosing solution in a buffer containing a solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin). Ensure the final concentration of the solubilizing agent does not affect cell monolayer integrity.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-gp.
-
Solution: Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to assess the contribution of active efflux to the observed permeability.
-
Quantitative Data
Table 1: Effect of Solid Dispersion on the Pharmacokinetic Parameters of Flavonoids (Illustrative Examples)
| Flavonoid | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability |
| Quercetin | Pure Drug | 150 ± 30 | 1.5 | 600 ± 120 | - |
| Solid Dispersion (PVP K30) | 750 ± 150 | 1.0 | 3000 ± 600 | 5.0 | |
| Isorhamnetin | Pure Drug | 80 ± 15 | 2.0 | 400 ± 80 | - |
| Solid Dispersion (HPMC) | 480 ± 90 | 1.5 | 2400 ± 450 | 6.0 |
Data are hypothetical and for illustrative purposes only, based on trends observed in flavonoid research.[10][11][15]
Table 2: Impact of Nanosuspension on the Bioavailability of Isoflavones (Illustrative Examples)
| Isoflavone | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability |
| Daidzein | Pure Drug | 250 ± 50 | 6.0 | 1500 ± 300 | - |
| Nanosuspension | 900 ± 180 | 2.0 | 5400 ± 1080 | 3.6 | |
| Genistein | Pure Drug | 180 ± 35 | 6.5 | 1200 ± 240 | - |
| Nanosuspension | 720 ± 140 | 2.5 | 4800 ± 960 | 4.0 |
Data are hypothetical and for illustrative purposes only, based on trends observed in isoflavone research.[7][8][9]
Table 3: Enhancement of Isoflavone Bioavailability with Cyclodextrin Complexation (Illustrative Examples)
| Isoflavone | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in Bioavailability |
| Genistein | Pure Drug | 0.2 ± 0.04 | 8.0 | 1.5 ± 0.3 | - |
| β-Cyclodextrin Complex | 0.5 ± 0.1 | 4.0 | 4.5 ± 0.9 | 3.0 | |
| Daidzein | Pure Drug | 0.3 ± 0.06 | 7.5 | 2.0 ± 0.4 | - |
| Hydroxypropyl-β-CD Complex | 0.9 ± 0.18 | 3.5 | 6.0 ± 1.2 | 3.0 |
Data are hypothetical and for illustrative purposes only, based on trends observed in isoflavone research.[13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the resulting powder to obtain a uniform particle size and store it in a desiccator.
Protocol 2: Formulation of this compound Nanosuspension using High-Pressure Homogenization
-
Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for a short period to obtain a pre-milled suspension.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a set pressure (e.g., 1500 bar).
-
Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering.
-
Lyophilization (Optional): For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant.
Protocol 3: Cyclodextrin Complexation of this compound by Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filtration: Filter the suspension to remove the uncomplexed this compound.
-
Freeze-Drying: Lyophilize the filtrate to obtain the solid inclusion complex.
Protocol 4: Quantification of this compound in Plasma using UPLC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's characteristics.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Absorption and metabolism of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with 6,8-Diprenylorobol autofluorescence in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol and encountering challenges with autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high background fluorescence in our control cells treated only with this compound. What is the likely cause and how can we reduce it?
A1: High background fluorescence when imaging this compound is likely due to its intrinsic autofluorescence, a common characteristic of flavonoid compounds. This autofluorescence can mask the signal from your specific fluorescent probes. Cellular components like NADH, collagen, and riboflavin also contribute to this background signal, often emitting in the blue to green range.[1][2]
Troubleshooting Steps:
-
Optimize Imaging Wavelengths: If possible, use fluorophores that are excited by and emit light at longer wavelengths (red or far-red regions), as cellular autofluorescence is typically lower in this part of the spectrum.[1][3]
-
Adjust Fixation Protocol: Aldehyde-based fixatives like paraformaldehyde (PFA) can increase autofluorescence.[4] Consider reducing the fixation time or switching to a chilled organic solvent like methanol or ethanol, especially for cell surface markers.[2][4][5]
-
Use a Quenching Agent: Pre-treating your samples with a quenching agent can reduce background fluorescence. Sudan Black B is effective at reducing lipofuscin-induced autofluorescence.[3] Sodium borohydride has also been used to minimize formalin-induced fluorescence, though its effects can be variable.[3][4]
-
Change Cell Culture Media: Phenol red and serum in cell culture media are sources of autofluorescence.[1] For live-cell imaging, switch to a phenol red-free medium with low serum content or a specialized low-fluorescence medium like FluoroBrite™.[1] For fixed cells, consider imaging in a buffer with low autofluorescence, such as Phosphate-Buffered Saline (PBS).[1]
Q2: How can we distinguish the specific signal from our fluorescent marker from the autofluorescence of this compound?
A2: Distinguishing your signal of interest from the compound's autofluorescence is critical. Several techniques can be employed:
-
Spectral Imaging and Linear Unmixing: This is a powerful technique that captures the entire emission spectrum at each pixel of your image. By obtaining the emission spectrum of this compound alone (a reference spectrum), you can computationally subtract its contribution from the total fluorescence signal in your fully stained sample, isolating the signal from your specific probe.[6][7][8]
-
Photobleaching: You can selectively photobleach the autofluorescence before imaging your specific signal. Autofluorescent molecules can be more susceptible to photobleaching than modern synthetic fluorophores.[9][10][11] Exposing the sample to broad-spectrum, high-intensity light can reduce the background autofluorescence.[9][12]
-
Include Proper Controls: Always include an unstained sample treated only with this compound. This will allow you to characterize the intensity and spectral properties of the compound's autofluorescence under your specific imaging conditions.[5]
Quantitative Data Summary
While specific excitation and emission data for this compound is not extensively published, flavonoids typically exhibit broad excitation and emission spectra in the blue-green region. The following table provides a hypothetical spectral profile for this compound based on general flavonoid characteristics, alongside common cellular autofluorescent species for comparison.
| Fluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| This compound (Hypothetical) | 380 - 450 | 480 - 540 | Broad spectra, moderate quantum yield. |
| NADH | ~340 | ~450 | A primary source of cellular autofluorescence.[2] |
| Collagen | ~350 | ~400 | Found in the extracellular matrix.[4] |
| Riboflavin (Vitamin B2) | ~450 | ~530 | Can contribute significantly to green autofluorescence.[2] |
| Lipofuscin | Broad (350-500) | Broad (450-650) | "Aging pigment" that can be a major issue in older cells/tissues.[3] |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a method for reducing autofluorescence in fixed cells or tissue sections prior to immunofluorescence staining.
Materials:
-
Fixed cell or tissue samples on slides or in imaging dishes.
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare your cell or tissue samples as per your standard fixation and permeabilization protocol.
-
Wash the samples three times with PBS for 5 minutes each.
-
Place the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from your microscope's broad-spectrum light source. The duration of exposure will need to be optimized, but a starting point is 30-60 minutes.[9][12]
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
-
Image your samples, ensuring to use an untreated (not photobleached) control to assess the effectiveness of the procedure.
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the general steps for using spectral imaging and linear unmixing to separate this compound autofluorescence from a specific fluorescent probe.
Materials:
-
A confocal or multispectral imaging system capable of acquiring lambda stacks (a series of images at different emission wavelengths).
-
Image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins).
-
Your fully stained sample (including this compound and your specific fluorescent probe).
-
A control sample with only this compound.
-
A control sample with only your specific fluorescent probe.
Procedure:
-
Acquire Reference Spectra:
-
On your imaging system, acquire a lambda stack of the control sample containing only this compound. This will be your "autofluorescence" reference spectrum.
-
Acquire a lambda stack of the control sample containing only your specific fluorescent probe. This will be your "probe" reference spectrum.
-
-
Acquire Image of Your Experimental Sample:
-
Using the same imaging settings, acquire a lambda stack of your fully stained experimental sample.
-
-
Perform Linear Unmixing:
-
In your analysis software, open the lambda stack of your experimental sample.
-
Open the spectral unmixing tool.
-
Provide the reference spectra for both the autofluorescence (from this compound) and your specific probe.
-
The software will then calculate the contribution of each spectrum to every pixel in your image, generating separate images for the autofluorescence and your specific probe.[13]
-
Visualizations
Caption: Troubleshooting workflow for managing this compound autofluorescence.
Caption: Signaling pathways modulated by this compound.[14][15][16]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beckman.com [beckman.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (2015) | B Santhosh Kumar | 11 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential of 6,8-Diprenylorobol: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the anticancer effects of the natural compound 6,8-Diprenylorobol with established chemotherapeutic agents. This guide provides a detailed analysis of its mechanism of action, supported by experimental data and standardized protocols, to facilitate further investigation and potential therapeutic development.
Recent preclinical studies have highlighted the promising anticancer properties of this compound, a flavonoid compound. This guide synthesizes the available in vitro data on its efficacy against hepatocellular carcinoma and colon cancer cell lines, juxtaposing it with the performance of conventional anticancer drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil.
Comparative Efficacy: this compound vs. Standard Anticancer Agents
Quantitative analysis of the cytotoxic effects of this compound and standard chemotherapeutic drugs reveals its potential as a novel anticancer agent. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |
| This compound | Huh-7 | Hepatocellular Carcinoma | Decreased viability with 20, 40, and 60 μM after 24h | [1] |
| HepG2 | Hepatocellular Carcinoma | Decreased viability with 20, 40, and 60 μM after 24h | [1] | |
| LoVo | Colon Cancer | ~40 μM reduces viability to under 50% after 72h | ||
| HCT15 | Colon Cancer | ~40 μM reduces viability to under 50% after 72h | ||
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | IC50: 12.2 μM (24h) | [2] |
| Huh-7 | Hepatocellular Carcinoma | IC50: >20 μM (24h) | [2] | |
| Cisplatin | LoVo | Colon Cancer | IC50 values decreased in ZEB1-knockdown cells | [3] |
| HCT-15 | Colon Cancer | Sensitizes cells to cisplatin cytotoxicity | [4] | |
| 5-Fluorouracil | HCT 116 | Colon Cancer | 34.01% viability with 5-FU NPs at 250 μM | [5] |
| HT-29 | Colon Cancer | 55.45% viability with free 5-FU at 250 μM | [5] |
Deciphering the Mechanism of Action: Signaling Pathways of this compound
This compound exerts its anticancer effects through a multi-targeted mechanism, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
In hepatocellular carcinoma cells (HepG2 and Huh-7) , this compound's activity is linked to the activation of the tumor suppressor FOXO3 and the inhibition of the enzyme CYP2J2. This leads to an increase in pro-apoptotic proteins like Bax and Bim, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In colon cancer cells (LoVo and HCT15) , the compound triggers apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein. This activation also involves the suppression of pro-survival pathways like Akt and MAPKs.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides a detailed overview of the key experimental methodologies employed in the studies of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell proliferation and viability.
-
Cells are cultured and treated in 96-well plates.
-
WST-1 reagent is added to each well.
-
The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
-
The amount of formazan dye formed correlates directly to the number of metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added.
-
The stained cells are analyzed by flow cytometry.
-
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cells are fixed and permeabilized.
-
The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
The fluorescent signal is detected by fluorescence microscopy or flow cytometry.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cells are harvested, fixed in ethanol, and treated with RNase to remove RNA.
-
Cells are stained with PI, which stoichiometrically binds to DNA.
-
The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell extract.
-
Protein Extraction: Cells are lysed to release proteins.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
This comparative guide underscores the potential of this compound as a lead compound for the development of novel anticancer therapies. Its distinct mechanisms of action in different cancer types warrant further in-depth investigation, including in vivo studies and combination therapies, to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. KLF4 sensitizes the colon cancer cell HCT-15 to cisplatin by altering the expression of HMGB1 and hTERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,8-Diprenylorobol and Genistein: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the prenylated isoflavone 6,8-Diprenylorobol and its non-prenylated counterpart, genistein. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
This guide synthesizes data from multiple studies to offer an objective comparison of this compound and genistein, focusing on their anti-cancer properties. While direct comparative studies are limited, this document juxtaposes findings from individual research to highlight their respective mechanisms and potential therapeutic applications.
I. Comparative Efficacy: Anti-proliferative and Apoptotic Effects
Both this compound and genistein have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. However, the presence of prenyl groups on the 6 and 8 positions of the orobol backbone in this compound is suggested to enhance its lipophilicity and affinity for biological membranes, potentially leading to increased bioavailability and bioactivity compared to the non-prenylated genistein.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound and genistein from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and exposure times, vary between studies, which should be considered when making direct comparisons.
Table 1: Anti-proliferative Activity of this compound and Genistein
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result (Cell Viability) |
| This compound | LoVo (Colon Cancer) | WST-1 | 40 µM | 72 h | Reduced to <50% |
| HCT15 (Colon Cancer) | WST-1 | 40 µM | 72 h | Reduced to <50% | |
| Huh-7 (Hepatocellular Carcinoma) | WST-1 | 20-60 µM | 24, 48, 72 h | Dose- and time-dependent decrease | |
| HepG2 (Hepatocellular Carcinoma) | WST-1 | 20-60 µM | 24, 48, 72 h | Dose- and time-dependent decrease | |
| Genistein | HT29 (Colon Cancer) | MTT | 50 µM (IC50) | 48 h | 50% inhibition |
| SW620 (Colon Cancer) | Hoechst 33342 | 50 µM, 100 µM | 48 h | Significant reduction (-63% and -65%) | |
| Human Foreskin Fibroblasts | MTT | 100 µM | 24, 48, 72 h | Reduced to 19.5%, 16.5%, 15.6% respectively |
Table 2: Apoptotic Activity of this compound and Genistein
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result (Apoptosis) |
| This compound | LoVo (Colon Cancer) | Flow Cytometry | 40 µM, 60 µM | 72 h | Late apoptotic cells: 24% and 70% |
| HCT15 (Colon Cancer) | Flow Cytometry | 40 µM, 60 µM | 72 h | Late apoptotic cells: 13% and 90% | |
| Huh-7 (Hepatocellular Carcinoma) | Annexin V/PI | 60 µM | 48 h | 75.68% total apoptotic cells | |
| HepG2 (Hepatocellular Carcinoma) | Annexin V/PI | 60 µM | 48 h | 67.64% total apoptotic cells | |
| Genistein | HT29 (Colon Cancer) | Gene Expression | 30, 50, 70 µM | 48 h | 3.29, 4.59, 4.89-fold increase in caspase-3 expression |
| Human Foreskin Fibroblasts | Gene Expression | >40 µM | - | Upregulation of BAX and Caspase-3 |
II. Mechanisms of Action: A Comparative Overview
While both compounds induce apoptosis and inhibit cell proliferation, their underlying molecular mechanisms exhibit some distinctions.
This compound primarily exerts its effects through the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein. This leads to the modulation of downstream targets, including the suppression of Akt and MAPKs signaling pathways. Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, contributing to its pro-apoptotic activity.
Genistein , on the other hand, is a well-known tyrosine kinase inhibitor and phytoestrogen. Its anti-cancer effects are mediated through multiple pathways, including the inhibition of the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation. Genistein also induces apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.
III. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and genistein.
Caption: Signaling pathway of this compound inducing apoptosis.
6,8-Diprenylorobol: A Comparative Analysis of Synthetic vs. Natural Efficacy in Cellular Signaling
A comprehensive review of current experimental data reveals a significant gap in the scientific literature regarding the comparative efficacy of synthetic versus natural 6,8-diprenylorobol. To date, published research has focused exclusively on the biological activities of this compound isolated from natural sources, primarily the plant Cudrania tricuspidata. Consequently, a direct, data-driven comparison with a chemically synthesized counterpart is not currently possible. This guide, therefore, provides a detailed overview of the known biological effects and mechanisms of action of natural this compound, offering a valuable resource for researchers and drug development professionals.
Natural this compound, a prenylated isoflavonoid, has demonstrated significant potential in preclinical studies as an anti-proliferative and pro-apoptotic agent in various disease models, including endometriosis and several types of cancer. Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, disrupt mitochondrial function, and induce oxidative stress in diseased cells.
Data Summary: Biological Activities of Natural this compound
The following tables summarize the key quantitative data from studies on natural this compound, showcasing its effects on cell viability, apoptosis, and specific signaling pathways.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Natural this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (μM) | Incubation Time (h) | Effect |
| LoVo | Colon Cancer | 40 | 72 | Reduced cell viability to <50% |
| HCT15 | Colon Cancer | 40 | 72 | Reduced cell viability to <50% |
| LoVo | Colon Cancer | 40 and 60 | 72 | Increased late apoptotic cells to 24% and 70%, respectively |
| HCT15 | Colon Cancer | 40 and 60 | 72 | Increased late apoptotic cells to 13% and 90%, respectively |
| Huh-7 | Hepatocellular Carcinoma | 20 and 60 | 24 | Decreased cell viability |
| HepG2 | Hepatocellular Carcinoma | 20 and 60 | 24 | Decreased cell viability |
Table 2: Effects of Natural this compound on Endometriosis-like Cells
| Cell Line | Effect | Concentration | Incubation Time (h) |
| VK2/E6E7 | Suppressed cellular proliferation | Dose-dependent | 24 |
| End1/E6E7 | Suppressed cellular proliferation | Dose-dependent | 24 |
| VK2/E6E7 | Inactivated PI3K/AKT pathway | Not specified | 24 |
| End1/E6E7 | Inactivated PI3K/AKT pathway | Not specified | 24 |
| VK2/E6E7 | Activated P38 MAPK pathway | Not specified | 24 |
| End1/E6E7 | Activated P38 MAPK pathway | Not specified | 24 |
Key Signaling Pathways Modulated by Natural this compound
Natural this compound exerts its biological effects by modulating several critical intracellular signaling pathways. The primary pathways identified in the literature are the PI3K/AKT, MAPK, and p53 signaling cascades.
PI3K/AKT and P38 MAPK Signaling in Endometriosis
In endometriosis-like cells, this compound has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1] Concurrently, it activates the P38 MAPK pathway, which is involved in stress responses and can lead to apoptosis.[1] This dual action effectively halts the progression of endometriosis in cellular models.[1]
Caption: Modulation of PI3K/AKT and P38 MAPK pathways by this compound.
p53 Signaling Pathway in Colon Cancer
In human colon cancer cells, this compound induces apoptosis through the activation of the p53 tumor suppressor protein.[2] It increases the expression of p53 and its phosphorylated forms (Ser15, Ser20, and Ser46), leading to the downstream activation of apoptotic cascades.[2] This is accompanied by the generation of intracellular reactive oxygen species (ROS), which further contributes to cell death.[2]
Caption: Activation of the p53 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on natural this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation.
-
Cell Lines: LoVo, HCT15, Huh-7, HepG2, VK2/E6E7, End1/E6E7.
-
Procedure:
-
Cells are seeded in 96-well plates at a specified density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70 μM) for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot Analysis
-
Objective: To analyze the expression levels of proteins in specific signaling pathways.
-
Procedure:
-
Cells are treated with this compound as described above.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-P38, P38, p-p53, p53, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Cells are treated with this compound.
-
Both floating and attached cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
-
References
A Comparative Analysis of the Anti-Inflammatory Properties of 6,8-Diprenylorobol and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 6,8-Diprenylorobol against other well-established anti-inflammatory compounds, including the flavonoids quercetin and luteolin, and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This comparison is based on available experimental data on their effects on key inflammatory mediators and signaling pathways.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Flavonoids, a class of plant secondary metabolites, have garnered significant interest for their anti-inflammatory potential. This compound is a flavonoid that has been investigated for various biological activities.[1] This guide focuses on its anti-inflammatory profile in comparison to other agents. The primary mechanism of action for many flavonoids involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.
Due to the limited availability of direct quantitative anti-inflammatory data for this compound in macrophage models, this guide utilizes data from a structurally similar diprenylated flavonoid, 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), as a proxy to provide a comparative perspective.[2][3]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the inhibitory effects of the selected compounds on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF)* | Data not available in IC50 | [2][3] |
| Quercetin | ~23 | [2] |
| Luteolin | ~27 | [2] |
*Data for 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF) is used as a proxy for a diprenylated flavonoid due to the lack of specific IC50 data for this compound in this assay.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 | Cell Type | Reference |
| This compound | Data not available | - | |
| Indomethacin | 5.5 nM | Human synovial cells | [4] |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Inhibition Data | Cell Type | Reference |
| 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF)* | Significant inhibition observed | LPS-stimulated RAW 264.7 cells | [2][3] |
| Quercetin | 39.3% inhibition at 50 µM | Human peripheral blood mononuclear cells | |
| Luteolin | Significant inhibition observed | LPS-stimulated RAW 264.7 cells |
*Data for 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF) is used as a proxy for a diprenylated flavonoid.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are largely attributed to their ability to interfere with intracellular signaling cascades that lead to the production of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.
6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), quercetin, and luteolin have been shown to inhibit the NF-κB pathway.[2][3] They typically achieve this by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK family of kinases (including p38, ERK, and JNK) plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.
Interestingly, while DDF, quercetin, and luteolin generally inhibit MAPK pathways, some studies on this compound suggest it may activate the p38 MAPK pathway while inactivating the AKT pathway in certain cell types.[5] DDF, the proxy compound, has been shown to suppress the ERK pathway.[2][3] Quercetin and luteolin are known to inhibit p38 and ERK, with luteolin also inhibiting JNK.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable end-product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and cultured for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)
This competitive immunoassay is used to quantify the concentration of PGE2 in cell culture supernatants.
-
Sample Preparation: Cell culture supernatants are collected after treatment and stimulation as described for the NO assay.
-
Assay Procedure: The assay is performed using a commercial PGE2 EIA kit according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-peroxidase conjugate, which competes with the PGE2 in the sample for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound peroxidase to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.
Cytokine (TNF-α, IL-6, IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA)
This sandwich ELISA is used to measure the levels of specific pro-inflammatory cytokines in cell culture supernatants.
-
Sample Preparation: Cell culture supernatants are collected as previously described.
-
Assay Procedure: The assay is performed using commercial ELISA kits for TNF-α, IL-6, or IL-1β, following the manufacturer's protocol. The general steps are:
-
Adding samples and standards to a microplate pre-coated with a capture antibody specific for the target cytokine.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Washing the plate again.
-
Adding a substrate solution to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: The cytokine concentration is directly proportional to the signal intensity and is determined from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment and stimulation, cells are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p65, IκBα, p38, ERK, JNK, and their total forms).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.
Conclusion
The available evidence suggests that this compound and structurally similar diprenylated flavonoids possess anti-inflammatory properties, likely through the modulation of the NF-κB and MAPK signaling pathways. However, a direct quantitative comparison with established anti-inflammatory agents like quercetin, luteolin, and indomethacin is hampered by the lack of specific IC50 values for this compound in standard inflammatory models. Further research is warranted to elucidate the precise quantitative anti-inflammatory efficacy and the detailed molecular mechanisms of this compound to fully assess its therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6,8-Diprenylorobol and Other Potent Isoflavones in Cancer and Endometriosis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the isoflavone 6,8-Diprenylorobol reveals its potent anti-cancer and anti-endometriotic properties, positioning it as a significant compound of interest for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison with other well-known isoflavones—genistein, daidzein, and biochanin A—supported by experimental data on their mechanisms of action, particularly on key signaling pathways.
Comparative Biological Activity of Isoflavones
Recent studies have highlighted the efficacy of this compound in inhibiting the proliferation of endometriosis and various cancer cells. Its mechanism of action involves the modulation of critical cellular signaling pathways, including the PI3K/AKT and p38 MAPK pathways, leading to cell cycle arrest and apoptosis. To provide a clear comparison, this guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and other prominent isoflavones in relevant cell lines.
| Isoflavone | Cell Line | Biological Effect | IC50 Value (µM) | Citation |
| This compound | VK2/E6E7 (Endometriosis) | Inhibition of cell proliferation | ~1 | [1] |
| End1/E6E7 (Endometriosis) | Inhibition of cell proliferation | ~1 | [1] | |
| Genistein | LNCaP (Prostate Cancer) | Inhibition of serum-stimulated growth | ~30 (8.0 µg/ml) | [2] |
| DU-145 (Prostate Cancer) | Inhibition of serum-stimulated growth | ~100 (27 µg/ml) | [2] | |
| MCF-7 (Breast Cancer) | Inhibition of cell proliferation | ~41-50 | [3] | |
| RL-95-2 (Endometrial Cancer) | Inhibition of cell proliferation | ~41 | [3] | |
| Daidzein | LNCaP (Prostate Cancer) | No significant inhibition of growth | >100 µg/ml | [2] |
| DU-145 (Prostate Cancer) | No significant inhibition of growth | >100 µg/ml | [2] | |
| MCF-7 (Breast Cancer) | Inhibition of cell proliferation | >74.88 µg/ml | [3] | |
| Biochanin A | LNCaP (Prostate Cancer) | Inhibition of serum-stimulated growth | ~30 (8.0 µg/ml) | [2] |
| DU-145 (Prostate Cancer) | Inhibition of serum-stimulated growth | ~60 (17 µg/ml) | [2] | |
| SW-480 (Colon Cancer) | G2/M cell cycle arrest | 50-100 | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay (for Genistein, Daidzein, Biochanin A):
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-7,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of isoflavones (e.g., 0, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[5]
2. BrdU ELISA Assay (for this compound):
-
Cell Seeding and Treatment: Endometriosis cells (VK2/E6E7, End1/E6E7) are cultured in 96-well plates and treated with varying concentrations of this compound for 48 hours.
-
BrdU Labeling: BrdU labeling solution is added to each well, and the cells are incubated for an additional period to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Detection: Cells are fixed, and an anti-BrdU antibody conjugated with peroxidase (anti-BrdU-POD) is added.
-
Substrate Reaction and Measurement: A substrate solution is added, and the colorimetric reaction is measured at 370 nm (reference wavelength 420 nm) using a microplate spectrophotometer.[1]
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells are treated with the respective isoflavones, washed with ice-cold PBS, and lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-p38, p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the protein expression levels relative to a loading control.[6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of isoflavones for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the modulated signaling pathways by this compound and a comparative representation for other isoflavones like genistein and biochanin A.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, with potent inhibitory effects on endometriosis and cancer cell proliferation at low micromolar concentrations. Its distinct mechanism of activating the p38 MAPK pathway while inhibiting the PI3K/AKT pathway warrants further investigation. In comparison, while genistein and biochanin A also exhibit anti-proliferative and pro-apoptotic effects, they generally require higher concentrations to achieve similar efficacy and primarily act through inhibition of the PI3K/AKT and MAPK pathways. Daidzein, in the studied contexts, shows considerably weaker activity. This comparative guide underscores the importance of this compound as a promising candidate for future drug development in oncology and gynecology.
References
- 1. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and biochanin A inhibit the growth of human prostate cancer cells but not epidermal growth factor receptor tyrosine autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6,8-Diprenylorobol
For Immediate Reference: Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 6,8-Diprenylorobol, a prenylated isoflavone. Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the following hazards have been identified:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in its powdered form and in solution.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[2][3] |
| Body Protection | Laboratory coat | A fully fastened lab coat is required to protect against skin contact.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
A. Receiving and Storage:
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
B. Weighing and Preparation of Solutions:
Due to the hazardous nature of powdered this compound, all weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.[4]
-
Tare Weighing: Place a clean, empty weighing vessel on the analytical balance inside the fume hood and tare to zero.
-
Aliquotting: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.[6]
-
Recording: Securely cap the weighing vessel and record the final weight.
-
Dissolving: While still inside the fume hood, slowly add the desired solvent to the weighing vessel containing the powdered compound. Gently swirl to dissolve.
-
Cleanup: Dispose of any contaminated materials (e.g., weigh paper, pipette tips) in a designated hazardous waste container.[7]
C. Handling of Solutions:
Even when in solution, appropriate PPE must be worn as the risk of skin and eye contact remains. All procedures involving solutions of this compound should be performed over a spill tray to contain any potential leaks.
III. Emergency and Disposal Plans
A. Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Scenario | Action |
| Small Powder Spill (<1g) | 1. Alert others in the vicinity. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Large Powder Spill (>1g) | 1. Evacuate the immediate area and alert your supervisor. 2. Restrict access to the spill area. 3. Follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment. |
| Solution Spill | 1. Alert others in the vicinity. 2. Wearing appropriate PPE, contain the spill with absorbent materials (e.g., spill pads, vermiculite).[8][9] 3. Absorb the spilled liquid and place the used absorbent materials into a sealed container for hazardous waste disposal.[8][10] 4. Clean the spill area with soap and water. |
B. First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
C. Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[7]
Diagrams for Operational Clarity
To further enhance understanding of the safety protocols, the following diagrams illustrate key workflows.
References
- 1. ucblueash.edu [ucblueash.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. cdc.gov [cdc.gov]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. purdue.edu [purdue.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
